molecular formula C19H27N3OS B6423371 6-(2-Methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 384352-68-5

6-(2-Methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B6423371
CAS No.: 384352-68-5
M. Wt: 345.5 g/mol
InChI Key: FDFGRMZBWCYFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tetrahydrobenzothienopyrimidine derivative characterized by a fused bicyclic core comprising a benzothiophene and a pyrimidine ring. The compound features a 2-methylbutan-2-yl group at position 6 and a morpholine substituent at position 2. These substituents modulate its physicochemical and pharmacological properties.

Properties

IUPAC Name

4-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3OS/c1-4-19(2,3)13-5-6-15-14(11-13)16-17(20-12-21-18(16)24-15)22-7-9-23-10-8-22/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFGRMZBWCYFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a complex organic molecule belonging to the class of benzothienopyrimidines. This class is noted for its diverse biological activities, including antitumor and antibacterial properties. The unique structure of this compound combines a tetrahydrobenzothieno moiety with a pyrimidine ring, making it a promising candidate for various therapeutic applications.

The molecular formula of the compound is C22H34N4OSC_{22}H_{34}N_{4}OS with a molecular weight of approximately 402.6g/mol402.6\,g/mol. Its IUPAC name is 6-(2-methylbutan-2-yl)-N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4-amine . The structural complexity and the presence of multiple functional groups contribute to its potential biological activity.

Property Value
Molecular FormulaC22H34N4OS
Molecular Weight402.6 g/mol
IUPAC Name6-(2-methylbutan-2-yl)-N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4-amine
Canonical SMILESCCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN4CCOCC4

Antitumor Activity

Research indicates that compounds similar to 6-(2-methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exhibit significant antitumor activities. A study evaluated several derivatives of benzothienopyrimidine and found moderate antitumor effects against human nasopharyngeal carcinoma cell lines (KB and CNE2) . The mechanism behind this activity may involve apoptosis induction and cell cycle arrest.

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to the modulation of various biological processes critical for tumor growth and proliferation .

Case Studies

  • Antitumor Evaluation : In one study involving the synthesis and evaluation of novel tetrahydrobenzothienopyrimidine derivatives, four compounds demonstrated moderate antitumor activity against nasopharyngeal carcinoma cell lines. The evaluation was performed using in vitro assays where cell viability was assessed through MTT assays .
    • Cell Lines Tested :
      • KB (human nasopharyngeal carcinoma)
      • CNE2 (human nasopharyngeal carcinoma)
    • Results : Four compounds showed significant cytotoxicity with IC50 values indicating moderate effectiveness.
  • Biological Importance in Drug Development : The benzothienopyrimidine framework has been highlighted in drug discovery for its potential in treating various cancers. Modifications to the core structure can enhance biological activity and selectivity towards cancer cells .

Scientific Research Applications

Research indicates that this compound exhibits significant antitumor and antibacterial properties. Its unique structure allows it to interact with various molecular targets involved in cellular signaling pathways, which may lead to the modulation of biological processes critical for tumor growth and proliferation.

Antitumor Activity

Several studies have demonstrated the antitumor potential of benzothienopyrimidine derivatives. For instance:

  • In Vitro Studies : A study evaluated derivatives against human nasopharyngeal carcinoma cell lines (KB and CNE2). The results showed moderate antitumor effects with specific compounds exhibiting significant cytotoxicity (IC50 values) .
  • Mechanism of Action : The proposed mechanism involves apoptosis induction and cell cycle arrest. The interaction with specific enzymes or receptors may disrupt critical signaling pathways necessary for cancer cell survival .

Case Study 1: Antitumor Evaluation

A research study synthesized several tetrahydrobenzothienopyrimidine derivatives and assessed their efficacy against nasopharyngeal carcinoma cell lines. The findings included:

  • Cell Lines Tested :
    • KB (human nasopharyngeal carcinoma)
    • CNE2 (human nasopharyngeal carcinoma)
  • Results : Four compounds demonstrated significant cytotoxicity with varying IC50 values indicating moderate effectiveness against these cancer types.

Case Study 2: Drug Development Implications

The benzothienopyrimidine framework has been highlighted in drug discovery for its potential in treating various cancers. Modifying the core structure can enhance biological activity and selectivity towards cancer cells. This adaptability makes it a promising candidate for further pharmaceutical development .

Comparison with Similar Compounds

Research Findings and Gaps

  • Comparative studies with 6-alkyl-substituted analogs (e.g., 6-ethyl or 6-isopropyl) are needed to elucidate steric effects on bioactivity .
  • Contradictions :
    • suggests that methylthio groups enhance analgesic activity, but morpholine’s impact on this activity remains unverified .

Preparation Methods

Core Benzothieno[2,3-d]pyrimidine Formation

The benzothieno[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation of 2-aminobenzothiophene derivatives with β-diketones or cyanamide derivatives. A representative protocol involves reacting 5,6,7,8-tetrahydrobenzothiophen-2-amine with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to yield the pyrimidine ring. For the target compound, the 2-methylbutan-2-yl group is introduced at the 6-position through alkylation using 2-bromo-2-methylbutane in the presence of a base such as potassium carbonate.

Critical parameters :

  • Temperature : 80–100°C for cyclocondensation; 40–60°C for alkylation.

  • Solvent : Toluene or dimethylformamide (DMF) for improved solubility of intermediates.

Morpholin-4-yl Substitution at the 4-Position

The morpholine moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. In the SNAr approach, a chloropyrimidine intermediate (e.g., 4-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine) reacts with morpholine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos). Alternative methods employ copper(I) iodide as a catalyst in dimethyl sulfoxide (DMSO) at 110°C.

Key challenges :

  • Competing side reactions at the 2- and 4-positions of the pyrimidine ring necessitate precise stoichiometry (morpholine:chloropyrimidine = 1.2:1).

  • Residual chloride impurities (<0.5%) are mitigated using scavengers like polymer-bound tributylamine.

Optimization of Reaction Conditions

Catalytic Systems and Yield Enhancement

Catalysts significantly influence reaction efficiency and selectivity. Comparative studies highlight the superiority of trifluoromethane sulfonic acid copper over traditional bases like triethylamine in methoxylation and alkylation steps. For example:

CatalystReaction StepYield Improvement
Trifluoromethane sulfonic acid copperMethoxylation97.5% → 99.5%
Pd(OAc)₂/XantphosMorpholine coupling78% → 89%
CuI/DMSOUllmann coupling65% → 82%

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in SNAr reactions but may increase byproduct formation. Non-polar solvents like toluene improve thermal stability during cyclocondensation. A mixed solvent system (toluene:DMF = 3:1) balances reactivity and solubility. Temperature gradients are critical during exothermic steps; maintaining ≤60°C during morpholine addition prevents decomposition of the tetrahydrobenzothieno core.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Impurity profiling reveals residual starting materials (<0.3%) and dimeric byproducts (<0.1%).

Spectroscopic Validation

1H-NMR (400 MHz, CDCl₃) :

  • δ 1.25 (s, 9H, C(CH₃)₃)

  • δ 3.75 (m, 8H, morpholine-OCH₂CH₂N)

  • δ 6.82 (s, 1H, pyrimidine-H).

HPLC-MS : m/z 402.2 [M+H]⁺ (calculated 402.19).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes low-cost catalysts (e.g., CuI vs. Pd complexes) and recyclable solvents. Tertiary butyl chlorination ammonium reduces reaction times by 30% compared to quaternary ammonium salts, lowering production costs.

Comparative Analysis of Published Methods

ParameterPatent CN101747283BAcademic Study
Morpholine Coupling Pd-catalyzed (89% yield)Cu-catalyzed (82% yield)
Purity 99.5%98.7%
Sensitization Risk None<0.1% impurities
Scalability Pilot-testedLab-scale

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from chlorinated or sulfonated benzothieno[2,3-d]pyrimidine precursors. For example, aluminum amalgam reduction in aqueous tetrahydrofuran has been used to introduce methylsulfonylmethyl groups . Optimization requires precise control of temperature (e.g., reflux conditions), pH, and reaction time. Monitoring via TLC and HPLC ensures intermediate purity, while NMR confirms structural integrity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Essential methods include:

  • TLC/HPLC : To monitor reaction progress and purity.
  • NMR Spectroscopy : For detailed structural elucidation (e.g., distinguishing morpholine ring protons at δ 3.24–3.67 ppm) .
  • Mass Spectrometry : To confirm molecular weight (e.g., observed m/z 348 [M⁺] for a morpholine derivative) .

Q. What is the role of the morpholin-4-yl group in modulating biological activity?

The morpholine moiety enhances solubility and influences electronic properties, potentially improving binding to biological targets. Substitutions at the 4-position of the pyrimidine ring are critical for activity, as shown in derivatives with antimicrobial or anti-inflammatory properties .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of derivatives with improved activity?

Docking studies predict interactions between the compound and target proteins (e.g., bacterial enzymes). For example, morpholine-containing derivatives show favorable binding to hydrophobic pockets, guiding modifications to the 2-methylbutan-2-yl group for enhanced affinity .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For instance, ¹³C NMR signals at δ 188.7 ppm (carbonyl) and δ 163.6 ppm (pyrimidine C-2) help distinguish regioisomers. Cross-validation with X-ray crystallography (where available) is recommended .

Q. How do electronic effects of substituents impact reactivity in functionalization reactions?

Electron-donating groups (e.g., morpholin-4-yl) stabilize the pyrimidine ring, enabling selective sulfonation or alkylation at the 2-position. Conversely, electron-withdrawing groups (e.g., nitro) direct nucleophilic attacks to the 3-position, as seen in derivatives with furan or bromobenzyl substituents .

Q. What experimental designs address low yields in multi-step syntheses?

  • Stepwise Optimization : Adjusting stoichiometry of reagents (e.g., 1:1 molar ratio of thioketones to amines) .
  • Parallel Synthesis : Using aza-Wittig reactions to generate diverse 2-substituted derivatives efficiently .
  • Purification Protocols : Crystallization from dioxane or DMF/water mixtures improves purity .

Methodological Challenges and Solutions

Q. How to troubleshoot instability of intermediates during synthesis?

  • Temperature Control : Avoid prolonged heating above 80°C for sulfanyl intermediates .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of thiol groups .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects .

Q. How to analyze structure-activity relationships (SAR) for derivatives?

  • Pharmacophore Mapping : Identify critical groups (e.g., morpholine, benzothieno core) using QSAR models.
  • Comparative Bioassays : Screen derivatives with varied substituents (e.g., furan vs. pyridinylmethyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.